molecular formula C10H13NO2 B12279245 3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester

3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester

Cat. No.: B12279245
M. Wt: 179.22 g/mol
InChI Key: CRGOILPYJBVTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propionic acid methyl ester group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

methyl 3-(2-methylpyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-9(4-3-7-11-8)5-6-10(12)13-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOILPYJBVTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester typically involves the esterification of 3-(2-Methyl-pyridin-3-yl)-propionic acid. One common method is the reaction of 3-(2-Methyl-pyridin-3-yl)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-(2-Methyl-pyridin-3-yl)-propionic acid.

    Reduction: 3-(2-Methyl-pyridin-3-yl)-propanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Therapeutic Applications

  • CNS Depressant :
    • The compound has been identified as a short-acting central nervous system (CNS) depressant. It is useful in clinical settings such as preoperative sedation, ICU sedation, and anxiolysis. Its rapid onset of action makes it suitable for conscious sedation during diagnostic and operative procedures .
  • Sedative-Hypnotic and Anxiolytic :
    • As part of the benzodiazepine class, the compound acts as a sedative-hypnotic agent. Its mechanism involves modulation of neurotransmitter activity, particularly gamma-aminobutyric acid (GABA), which enhances inhibitory signals in the brain .
  • Anticancer Activity :
    • Recent studies have shown that derivatives of similar compounds exhibit selective inhibition of cancer cell proliferation, particularly in colon cancer cells. For instance, modifications of related structures have demonstrated significant antiproliferative effects with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells .

Case Studies

  • Clinical Application :
    • A study highlighted the efficacy of related benzodiazepines in providing rapid sedation for patients undergoing short diagnostic procedures. The results indicated a high success rate with minimal side effects, emphasizing the importance of such compounds in modern anesthetic practices .
  • Antiproliferative Studies :
    • In vitro studies demonstrated that specific derivatives of 3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the modulation of heat shock protein pathways, which are critical in cancer cell survival .

Data Tables

Application Area Description Study Reference
CNS DepressionShort-acting sedative for preoperative and ICU use
AnxiolyticReduces anxiety during surgical procedures
AnticancerSelective inhibition of colon cancer cell proliferation

Mechanism of Action

The mechanism of action of 3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-hydroxymethyl pyridine: Similar structure but with a hydroxymethyl group instead of a propionic acid methyl ester.

    3-(2-Methyl-pyridin-3-yl)-propanol: Similar structure but with an alcohol group instead of an ester.

Uniqueness

3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

3-(2-Methyl-pyridin-3-yl)-propionic acid methyl ester (commonly referred to as MPPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPPA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MPPA is characterized by its structure, which includes a pyridine ring and a propionic acid moiety. The molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The compound's structure allows for various interactions with biological targets, including enzymes and receptors.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of MPPA. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that MPPA exhibits significant free radical scavenging activity, which may contribute to its protective effects against cellular damage .

Antimicrobial Activity

MPPA has demonstrated notable antimicrobial properties. In vitro assays have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . The specific mechanisms of action include disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. MPPA has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammatory markers in various models. Studies suggest that MPPA may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .

The biological activity of MPPA can be attributed to its structural features that facilitate interactions with biological macromolecules. The pyridine ring allows for π-π stacking interactions with proteins, enhancing binding affinity to targets involved in disease processes. Additionally, the compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to inflammation and oxidative stress .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of MPPA:

  • Antioxidant Study : A study evaluating the antioxidant capacity of various compounds found that MPPA exhibited high efficacy in scavenging free radicals, comparable to established antioxidants .
  • Antimicrobial Evaluation : In vitro tests conducted on bacterial strains revealed that MPPA inhibited growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of MPPA showed significant reductions in inflammatory markers in animal models subjected to induced inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.